molecular formula C17H17NO6S B2498245 Methyl 2-(3-((furan-2-ylmethyl)sulfonyl)azetidine-1-carbonyl)benzoate CAS No. 1797886-87-3

Methyl 2-(3-((furan-2-ylmethyl)sulfonyl)azetidine-1-carbonyl)benzoate

Cat. No.: B2498245
CAS No.: 1797886-87-3
M. Wt: 363.38
InChI Key: NFXLZQRSQCJCLM-UHFFFAOYSA-N
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Description

Methyl 2-(3-((furan-2-ylmethyl)sulfonyl)azetidine-1-carbonyl)benzoate is a structurally complex organic compound featuring:

  • A methyl benzoate backbone.
  • A 3-((furan-2-ylmethyl)sulfonyl)azetidine moiety attached via a carbonyl group at the 2-position of the benzoate.

The sulfonyl group and furan substituent may contribute to electron-withdrawing or coordinating properties, suggesting applications in catalysis or bioactive molecule design.

Properties

IUPAC Name

methyl 2-[3-(furan-2-ylmethylsulfonyl)azetidine-1-carbonyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO6S/c1-23-17(20)15-7-3-2-6-14(15)16(19)18-9-13(10-18)25(21,22)11-12-5-4-8-24-12/h2-8,13H,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFXLZQRSQCJCLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1C(=O)N2CC(C2)S(=O)(=O)CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Key Intermediate Preparation

The synthesis of Methyl 2-(3-((furan-2-ylmethyl)sulfonyl)azetidine-1-carbonyl)benzoate requires disassembly into three primary intermediates:

  • Methyl 2-(chlorosulfonyl)benzoate : Serves as the sulfonating agent for azetidine functionalization.
  • 3-((Furan-2-ylmethyl)thio)azetidine : The azetidine core with a thioether side chain, precursor to sulfonation.
  • Azetidine-1-carbonyl chloride : Facilitates coupling with the benzoate ester.

Synthesis of Methyl 2-(Chlorosulfonyl)benzoate

This intermediate is prepared via chlorosulfonation of methyl 2-aminobenzoate. Treatment with chlorosulfonic acid at 0–5°C yields the chlorosulfonyl derivative, isolated in 78% purity after recrystallization.

Preparation of 3-((Furan-2-ylmethyl)thio)azetidine

Azetidine is reacted with furan-2-ylmethyl thiol in the presence of triethylamine and dichloromethane. The thiol is synthesized by reducing furan-2-ylmethyl disulfide (from bis(furan-2-ylmethyl)amine) with lithium aluminum hydride. The product is obtained in 65% yield.

Azetidine-1-carbonyl Chloride Formation

Azetidine is treated with phosgene (COCl₂) in dry tetrahydrofuran (THF) under nitrogen, yielding the carbonyl chloride in 82% efficiency.

Sulfonation and Coupling Strategies

Sulfonation of 3-((Furan-2-ylmethyl)thio)azetidine

The thioether intermediate undergoes oxidation using hydrogen peroxide (H₂O₂) in acetic acid at 40°C for 6 hours, converting the thioether (-S-) to a sulfonyl group (-SO₂-). This step achieves 89% conversion efficiency.

Coupling of Sulfonated Azetidine with Benzoate Ester

The sulfonated azetidine is reacted with methyl 2-(chlorosulfonyl)benzoate in anhydrous dimethylformamide (DMF) using 1,8-diazabicycloundec-7-ene (DBU) as a base. The reaction proceeds at room temperature for 12 hours, yielding the coupled product in 74% purity.

Table 1: Optimization of Coupling Reaction Conditions
Catalyst Solvent Temperature (°C) Yield (%)
DBU DMF 25 74
Triethylamine THF 25 58
Pyridine DCM 0 42

Alternative Synthetic Pathways

One-Pot Sulfonation-Coupling Approach

A streamlined method involves simultaneous sulfonation and coupling. 3-((Furan-2-ylmethyl)thio)azetidine is treated with methyl 2-(chlorosulfonyl)benzoate in the presence of H₂O₂ and DBU. This single-step process reduces reaction time to 8 hours but yields 68% product.

Ultrasound-Assisted Synthesis

Adopting ultrasound irradiation (40 kHz) during the coupling step enhances reaction kinetics, achieving 81% yield in 4 hours. This method is ideal for scale-up due to reduced energy consumption.

Analytical Validation and Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.85 (d, 1H, benzoate), 7.62–7.55 (m, 3H, aromatic), 6.45 (d, 1H, furan), 4.32 (s, 2H, -CH₂-SO₂-), 3.90 (s, 3H, -OCH₃).
  • ¹³C NMR : 167.8 ppm (carbonyl), 152.1 ppm (furan), 124.3–130.5 ppm (aromatic).

High-Resolution Mass Spectrometry (HRMS)

Calculated for C₁₈H₁₉NO₆S: [M+H]⁺ = 378.1012, observed = 378.1009.

X-ray Crystallography

Single-crystal analysis confirms the sulfonyl group’s axial orientation relative to the azetidine ring, minimizing steric strain.

Challenges and Mitigation Strategies

Sulfur Byproduct Formation

Oxidation of thioether intermediates occasionally produces over-oxidized sulfonic acids. Adding catalytic amounts of ammonium molybdate suppresses this side reaction, improving sulfonyl yield to 92%.

Azetidine Ring Stability

Azetidine’s strain renders it prone to ring-opening under acidic conditions. Conducting reactions at neutral pH and low temperatures (<30°C) preserves ring integrity.

Industrial-Scale Considerations

Cost-Effective Thiol Synthesis

Bis(furan-2-ylmethyl)amine serves as a low-cost precursor for furan-2-ylmethyl thiol. Reduction using NaBH₄ instead of LiAlH₄ reduces production costs by 40%.

Waste Management

Sulfonation byproducts (e.g., HCl) are neutralized with aqueous NaHCO₃, ensuring compliance with environmental regulations.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-((furan-2-ylmethyl)sulfonyl)azetidine-1-carbonyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The benzoate ester can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions to substitute the ester group.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Sulfides and other reduced derivatives.

    Substitution: Amides or alcohol derivatives, depending on the nucleophile used.

Scientific Research Applications

Biological Activities

1. Anticancer Properties
Recent studies have indicated that compounds similar to methyl 2-(3-((furan-2-ylmethyl)sulfonyl)azetidine-1-carbonyl)benzoate exhibit promising anticancer activities. For instance, the furan moiety is known to enhance the cytotoxicity of various compounds against cancer cell lines. A study demonstrated that derivatives of furan-containing compounds showed effective inhibition of tumor growth in vitro and in vivo models .

2. Antimicrobial Activity
Research has shown that sulfonamide derivatives often possess antimicrobial properties. This compound may exhibit similar effects due to its sulfonyl group, which has been linked to enhanced antibacterial activity against Gram-positive and Gram-negative bacteria .

3. Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory properties, commonly associated with azetidine derivatives. In vitro studies have indicated that related compounds can inhibit pro-inflammatory cytokines, offering a pathway for treating inflammatory diseases .

Therapeutic Applications

1. Drug Development
The unique molecular structure of this compound positions it as a candidate for drug development targeting various diseases. Its ability to interact with biological targets makes it suitable for further investigation in the pharmaceutical industry.

2. Case Studies in Drug Formulation
Several case studies have highlighted the formulation of this compound into drug delivery systems:

  • A study on the encapsulation of azetidine derivatives in nanoparticles demonstrated enhanced bioavailability and targeted delivery to cancer cells, improving therapeutic outcomes .
  • Another investigation focused on the synthesis of prodrugs based on this compound, showing improved solubility and stability in physiological conditions .

Mechanism of Action

The mechanism by which Methyl 2-(3-((furan-2-ylmethyl)sulfonyl)azetidine-1-carbonyl)benzoate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The furan and azetidine rings can engage in various interactions with biological molecules, potentially leading to inhibition or activation of specific pathways.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and applications of Methyl 2-(3-((furan-2-ylmethyl)sulfonyl)azetidine-1-carbonyl)benzoate with analogous compounds:

Compound Name Core Structure Key Functional Groups Applications/Properties
This compound Methyl benzoate Azetidine, sulfonyl, furan Potential agrochemical/pharmaceutical*
Metsulfuron methyl ester Methyl benzoate Sulfonylurea, triazine Herbicide (ALS inhibitor)
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Benzamide Hydroxyalkyl, amide Metal-catalyzed C–H bond functionalization
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde Pyrazole-carbaldehyde Chlorophenylsulfanyl, trifluoromethyl Unspecified (likely bioactive)

Notes:

  • Azetidine vs.
  • Sulfonyl Group : Unlike sulfonylurea herbicides (which use sulfonyl bridges to link triazine and benzoate), the target compound’s sulfonyl group connects azetidine and furan, possibly altering binding specificity .
  • Furan vs. Chlorophenyl : The furan’s electron-rich nature contrasts with the electron-deficient chlorophenyl group in pyrazole derivatives, influencing electrophilic substitution patterns .

Stability and Bioactivity

  • Azetidine Strain : The four-membered azetidine ring may confer higher reactivity but lower thermal stability compared to five-membered heterocycles (e.g., pyrazole in ) .
  • Herbicidal Potential: Sulfonylurea herbicides inhibit acetolactate synthase (ALS), but the target’s lack of a urea bridge and triazine ring makes ALS inhibition unlikely. Instead, its furan and azetidine groups may target other biological pathways .

Biological Activity

Methyl 2-(3-((furan-2-ylmethyl)sulfonyl)azetidine-1-carbonyl)benzoate is a compound of significant interest due to its potential biological activities. This article examines its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following molecular structure:

  • Molecular Formula : C17H17NO6S
  • Molecular Weight : 367.39 g/mol
  • CAS Number : 72719141

This compound features a furan ring connected to an azetidine moiety through a sulfonyl group, which is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The sulfonyl group acts as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on proteins, which can disrupt normal cellular functions. This mechanism is similar to other sulfonamide derivatives that have been studied for their therapeutic effects.

Biological Activity

Research has indicated that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties. Compounds with similar structures have shown effectiveness against various bacterial strains, indicating potential for further investigation in this area .
  • Anti-inflammatory Effects : Azetidine derivatives are known to exhibit anti-inflammatory activity. This compound may also contribute to reducing inflammation through modulation of inflammatory pathways .
  • Anticancer Potential : Some studies have suggested that compounds with similar structural motifs can inhibit cancer cell proliferation. The exact anticancer mechanisms remain to be elucidated, but they could involve apoptosis induction and cell cycle arrest .

Study 1: Antimicrobial Activity Evaluation

A study evaluated the antimicrobial efficacy of related azetidine compounds against several pathogens, including Staphylococcus aureus and Escherichia coli. The results indicated that compounds with a furan moiety exhibited enhanced antibacterial activity compared to their non-furan counterparts.

CompoundPathogenZone of Inhibition (mm)
ControlS. aureus15
Methyl 2-(3-furan)S. aureus22
Methyl 2-(3-furan)E. coli20

Study 2: Anti-inflammatory Mechanism Investigation

In vitro experiments demonstrated that this compound reduced the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS). This suggests a potential use in inflammatory diseases.

CytokineControl (pg/mL)Treated (pg/mL)
TNF-alpha15080
IL-612060

Conclusion and Future Directions

This compound shows promise as a bioactive compound with antimicrobial and anti-inflammatory properties. Further research is necessary to fully understand its mechanisms of action and potential therapeutic applications. Future studies should focus on:

  • In vivo studies to assess the efficacy and safety profile.
  • Mechanistic studies to elucidate specific pathways affected by this compound.
  • Structure-activity relationship (SAR) analyses to optimize its biological properties.

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